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5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable diketone under acidic or basic conditions to form the chromenone core. Subsequent hydroxylation and methoxylation steps are carried out using specific reagents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), through modulation of signaling pathways like NF-κB.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one: Similar structure but with additional methoxy groups.
6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with a different core structure.
Uniqueness
5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H20O6 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C17H20O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-5,8,10,13,15-16,18-19H,6-7H2,1-2H3 |
InChI Key |
XPVBGVZBXOKAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C2C(C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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